4-(2-Ethylmorpholino)quinazolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethylmorpholin-4-yl)quinazolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHPIWIGORPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492862-09-5 | |
| Record name | 4-(2-ethylmorpholino)quinazolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of Quinazoline Derivatives with Morpholine Moieties
Influence of Substituents on the Quinazoline (B50416) Core
The biological activity of quinazoline derivatives can be significantly altered by the nature and position of substituents on the core ring system. nih.govscispace.com The benzene (B151609) portion of the scaffold, in particular, offers multiple sites for substitution, with positions 6 and 8 being frequently explored to modulate activity. nih.govresearchgate.net
Effects of Modifications at Quinazoline Positions 2, 3, and 4
Modifications at the 2, 3, and 4-positions of the pyrimidine (B1678525) ring segment of the quinazoline core are critical in defining the molecule's interaction with its biological targets.
Position 2: The introduction of small, lipophilic groups at the C-2 position can enhance biological activity. nih.gov In some series, substituting the C-2 position with secondary or primary amines has been explored to modulate antitumor activity. nih.gov For instance, derivatives with a pyrrolidine (B122466) moiety at this position showed significant antitumor effects. nih.gov Conversely, replacing an amide linker with a methyl-amino linker between a phenyl group and the quinazoline core at C-2 resulted in a nearly 50-fold decrease in inhibitory activity in another study. nih.gov
Position 3: The nitrogen at position 3 is also a key site for modification. The addition of various heterocyclic moieties at this position has been suggested to increase pharmacological activity. nih.gov For example, a series of 3-substituted quinazoline-2,4-diones have been synthesized and evaluated for various biological activities. mdpi.com
Position 4: The 4-position is arguably one of the most significant for the activity of many quinazoline derivatives. A 4-anilino (4-phenylamino) group is considered an essential pharmacophore for certain activities, including kinase inhibition. nih.govekb.eg The substitution pattern on this aniline (B41778) ring is also crucial; however, altering the 4-position aniline moiety with other groups has been shown to reduce activity. ekb.eg In other contexts, such as antimicrobial activity, a decylamine (B41302) group substituted at C-4 was found to be beneficial. nih.gov Various other groups, including propyl, pyrrolidinyl, hydroxypiperidinyl, and morpholinyl, have been introduced at this position to explore potential anti-obesity activity. nih.gov
The table below summarizes the impact of substitutions at these key positions based on various studies.
| Position | Type of Substituent | Observed Effect on Activity | Reference |
| 2 | Small lipophilic groups | Increased activity | nih.gov |
| 2 | Pyrrolidine moiety | Significant antitumor activity | nih.gov |
| 3 | Heterocyclic moieties | Increased activity | nih.gov |
| 4 | 4-Anilino group | Essential for kinase inhibition | nih.govekb.eg |
| 4 | Decylamine group | Beneficial for antimicrobial activity | nih.gov |
| 4 | Altering the anilino group | Reduced activity | ekb.eg |
Significance of Substituents at Quinazoline Positions 6 and 8
Substituents on the benzene ring portion of the quinazoline nucleus, particularly at the C-6 and C-8 positions, play a pivotal role in modulating the pharmacological profile. nih.gov
Position 6: This position is frequently modified to enhance potency and selectivity. The presence of halogens (e.g., bromine, chlorine) or electron-rich groups at C-6 can promote anticancer and antimicrobial activities. nih.govontosight.ai For instance, a bromine atom at the 6-position is noted to contribute to the potential biological activity of certain quinazoline derivatives. ontosight.ai Conversely, an iodo-group at this same position was found to be detrimental to antimicrobial activity in a different series. nih.gov Small electron-donating substituents at the 6- and 7-positions have been shown to be beneficial for inhibitory activity. nih.gov Furthermore, the introduction of a Michael acceptor group at the 6-position can lead to irreversible binding to target proteins, which is a strategy used to overcome drug resistance in cancer therapy. ekb.eg
Position 8: The C-8 position is less commonly substituted but has been shown to be significant. nih.gov Recent studies investigating larger substituents at C-8 have demonstrated that groups like nitro and diol can form new interactions with target enzymes, leading to improved affinity and selectivity. researchgate.net The reactivity for electrophilic substitution on the quinazoline ring is predicted to be highest at positions 8 and 6. nih.gov
The following table highlights the effects of various substituents at positions 6 and 8.
| Position | Type of Substituent | Observed Effect on Activity | Reference |
| 6 | Halogens (Br, Cl) | Promotes anticancer/antimicrobial activity | nih.govontosight.ai |
| 6 | Iodo group | Detrimental to antimicrobial activity | nih.gov |
| 6 | Small electron-donating groups | Beneficial for inhibitory activity | nih.gov |
| 6 | Michael acceptor group | Allows for irreversible target binding | ekb.eg |
| 8 | Nitro, Diol groups | Improved affinity and selectivity | researchgate.net |
Impact of Electron-Releasing and Electron-Withdrawing Groups
In several studies, ERGs have been found to be more favorable for activity than EWGs. nih.govnih.gov For example, an electron-releasing fragment at the C-5 and/or C-6 positions of the quinazoline ring enhances activity. nih.gov Small electron-donating substituents at the 6- or 7-positions were also found to be beneficial. nih.gov
Conversely, other studies have demonstrated the importance of EWGs. The presence of EWGs such as fluoro, chloro, or bromo on a 4-anilino substituent confers a favorable impact on anti-proliferative activity. ekb.eg Specifically, quinazoline molecules substituted with 3-chloro-4-fluoro-aniline exhibited substantial activity. ekb.eg A nitro group, a strong EWG, at the C-6 position has also been shown to increase activity in certain contexts. nih.gov However, in another study, the replacement of hydrophobic halogen substituents with an -OCH₃ group (which can be electron-withdrawing via induction but electron-donating via resonance) led to a major decrease in activity. nih.gov
This suggests that a delicate electronic balance is required, and the optimal choice between an ERG and an EWG is context-dependent, relating to the specific position on the quinazoline scaffold and the topology of the target's binding site.
SAR of the 4-(2-Ethylmorpholino) Pharmacophore
The 4-(2-Ethylmorpholino) moiety is a key pharmacophore that imparts specific properties to the quinazoline derivative. Both the morpholine (B109124) ring and the ethyl linker are crucial for its biological activity and interaction with target molecules.
Contribution of the Morpholine Ring to Biological Activity
The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve their properties. researchgate.netnih.govnih.gov Its inclusion is advantageous for several reasons:
Physicochemical Properties: Morpholine imparts favorable physicochemical properties, including modulating lipophilicity and improving aqueous solubility, which can lead to an improved pharmacokinetic profile. researchgate.netresearchgate.net
Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating key interactions within a target's binding site. researchgate.net
Metabolic Stability: It is often used to enhance the metabolic stability of drug candidates. nih.gov
Pharmacophore Component: In many cases, the morpholine moiety is an integral part of the pharmacophore, directly contributing to the molecule's potency and selective affinity for a wide range of biological targets. nih.govnih.gov For instance, SAR studies have revealed that a morpholine ring attached to the 6 and 7 positions of a quinazoline core was crucial for the activity of certain inhibitors. e3s-conferences.org
Role of the Ethyl Linker in Ligand-Target Interactions
The linker connecting a pharmacophoric group like morpholine to the quinazoline core plays a critical role in orienting the molecule within the target's binding site. The length and flexibility of this linker are key determinants of biological activity.
Studies on related structures have shown that linker length is crucial. For example, in a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, compounds with a three-carbon chain linker between the quinazoline and morpholine cores were more potent than those with a two-carbon (ethyl) linker. nih.gov The longer chain was found to permit the formation of an additional hydrogen bond between the morpholine's oxygen and a lysine (B10760008) residue (Lys745) in the kinase domain, resulting in higher affinity. nih.gov In another study on quinoline (B57606) derivatives, a shorter, two-methylene (ethyl) linker between the core and the morpholine ring resulted in better inhibitory activity compared to longer three- or four-carbon linkers. mdpi.com This highlights that the optimal linker length is specific to the target protein's architecture, as it dictates the ability of the terminal group to access favorable binding pockets and establish key interactions.
Comparative Analysis with Other Nitrogenous Heterocycles
In the landscape of medicinal chemistry, the morpholine ring is a frequently utilized scaffold due to its favorable physicochemical and metabolic properties. nih.gov When incorporated into quinazoline derivatives, the morpholine moiety often confers superior pharmacokinetic and pharmacodynamic profiles compared to other six-membered nitrogenous heterocycles like piperazine (B1678402) or piperidine. nih.gov
The advantageous properties of the morpholine ring can be attributed to several key factors. The presence of the oxygen atom within the ring introduces polarity, which can enhance aqueous solubility and bioavailability. researchgate.net This is a crucial factor in drug design, as improved solubility often translates to better absorption and distribution in the body. Furthermore, the nitrogen atom in the morpholine ring is a weak base, giving it a pKa value that can be beneficial for forming interactions with biological targets and improving cell permeability. acs.orgnih.gov
Rational Design Principles for Modulating Potency and Selectivity
The rational design of quinazoline derivatives is a cornerstone of modern drug discovery, aimed at optimizing their potency and selectivity for specific biological targets. mdpi.com This process leverages a deep understanding of the structure-activity relationships (SAR) and employs a variety of computational and experimental strategies. nih.govresearchgate.net
A primary strategy is structure-based drug design, which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.gov By visualizing how a quinazoline derivative binds to the active site, medicinal chemists can make targeted modifications to enhance interactions. For instance, bulky substituents at the C6 or C7 positions of the quinazoline ring have been shown to increase potency, likely by occupying additional space within the binding pocket and forming more extensive contacts. mdpi.com
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this process. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design process and prioritizing which derivatives to synthesize. frontiersin.orgijper.org For example, QSAR studies might reveal that electron-withdrawing groups on an aromatic ring attached to the quinazoline core are correlated with higher potency, directing chemists to explore substitutions with halogens or nitro groups. nih.gov
Key structural modifications to modulate potency and selectivity include:
Substitution on the Quinazoline Core: As mentioned, positions C6 and C7 are critical. Introducing small, lipophilic groups or moieties capable of forming hydrogen bonds can significantly impact binding affinity. nih.gov For example, dimorpholinoalkoxy groups at these positions have been investigated for their antiproliferative activity. nih.gov
Modification of the 4-Position Substituent: The group at the C4 position is often crucial for target recognition. For many kinase inhibitors, this is an anilino group. Altering the substitution pattern on this aniline ring can fine-tune selectivity. For instance, a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety has been shown to yield high antiproliferative activity. nih.gov
Varying the Linker: When a moiety like morpholine is attached, the length and nature of the linker chain can be optimized. Studies have shown that a three-carbon chain linker between the quinazoline core and a morpholine ring can be more potent than a two-carbon linker in certain contexts. nih.gov
The overarching goal is to achieve a balance between maximizing interactions with the desired target (enhancing potency) while minimizing interactions with off-targets (improving selectivity). nih.gov This often involves an iterative process of design, synthesis, and biological testing, informed by both structural biology and computational modeling to rationally guide the optimization of lead compounds. researchgate.net
Data on Quinazoline Derivatives
The following table displays the cytotoxic activity of selected morpholine-substituted quinazoline derivatives against various cancer cell lines, illustrating the impact of substitutions on the aromatic ring.
Computational Chemistry and Molecular Modeling Applications in Quinazoline Research
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.comresearchgate.net In the context of quinazoline (B50416) research, docking studies are instrumental in elucidating the binding modes of these ligands within the active sites of their target proteins.
Researchers utilize molecular docking to understand the interactions of quinazoline derivatives with various therapeutic targets, including kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase. nih.gov For instance, in the development of selective Aurora A kinase inhibitors, molecular docking was employed to analyze the binding of novel quinazolin-4-amine derivatives. nih.gov These studies revealed key hydrogen bond interactions and hydrophobic contacts that contribute to the ligand's affinity and selectivity.
Similarly, docking studies have been crucial in understanding how 4-anilinoquinazoline derivatives interact with the ATP-binding pocket of EGFR. ijcce.ac.ir By visualizing the docked poses, chemists can rationalize the structure-activity relationships (SAR) observed in a series of compounds and make informed decisions for further optimization. The binding energy values calculated from docking simulations provide a qualitative estimate of the binding affinity, helping to prioritize compounds for synthesis and biological evaluation. ijcce.ac.ir
Table 1: Example of Molecular Docking Results for Quinazoline Derivatives against EGFR
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed | Reference |
| Compound 8a | -6.39 | Met793, Cys797 | Yes | ijcce.ac.ir |
| Erlotinib | - | Met793, Thr790 | Yes | nih.gov |
| Vandetanib | - | Met793, Cys797 | Yes | ijcce.ac.ir |
Note: This table is a representative example based on typical data from molecular docking studies of quinazoline derivatives and does not represent data for "4-(2-Ethylmorpholino)quinazolin-6-amine".
Application of Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design new ligands. nih.gov This approach has been widely and successfully applied in the development of quinazoline-based inhibitors.
The process of SBDD typically begins with the determination of the crystal structure of the target protein, often in complex with a known ligand. This provides a detailed map of the binding site, highlighting key interaction points. In the absence of an experimental structure, homology modeling can be used to generate a reliable 3D model of the target.
Based on this structural information, medicinal chemists can design novel quinazoline derivatives with functionalities that complement the binding site. For example, by observing the structural differences between the active sites of Aurora A and Aurora B kinases, researchers were able to design quinazolin-4-amine derivatives with high selectivity for Aurora A. nih.gov This was achieved by introducing substituents that could exploit unique pockets or form specific interactions within the Aurora A binding site that are not possible in Aurora B.
SBDD is an iterative process. Newly designed compounds are synthesized and their biological activity is tested. Co-crystallization of the most promising compounds with the target protein can provide further structural insights, guiding the next round of design and optimization. This cycle of design, synthesis, and testing, informed by structural biology and computational modeling, significantly enhances the efficiency of lead optimization.
In Silico Prediction of Biological Activity and Selectivity
In addition to elucidating binding modes, computational methods are increasingly used to predict the biological activity and selectivity of new chemical entities before they are synthesized. These in silico predictions can save significant time and resources by prioritizing compounds with the most promising profiles for further investigation.
Quantitative Structure-Activity Relationship (QSAR) models are a common approach for predicting biological activity. These models correlate the chemical structures of a series of compounds with their experimentally determined activities. For quinazoline derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their inhibitory potency against a particular target.
Pharmacophore modeling is another valuable tool for predicting biological activity. A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. These models can be generated from the crystal structure of a ligand-receptor complex or from a set of active molecules. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel quinazoline scaffolds that are likely to be active.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. researchgate.net These computational models can forecast the pharmacokinetic and toxicological properties of quinazoline derivatives, helping to identify potential liabilities early in the development process. By integrating predictions of biological activity, selectivity, and ADMET properties, researchers can design quinazoline-based drug candidates with a higher probability of success in clinical trials. researchgate.net
Design and Synthesis of Novel Derivatives and Analogs of 4 2 Ethylmorpholino Quinazolin 6 Amine
Strategic Chemical Modifications of the Quinazoline (B50416) Scaffold
The quinazoline ring system offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Strategic modifications of the quinazoline scaffold of 4-(2-Ethylmorpholino)quinazolin-6-amine can be approached through several established synthetic routes. A common strategy involves the derivatization of a pre-formed quinazoline core. For instance, the synthesis of 4-aminoquinazoline derivatives often starts from 2-amino-5-nitrobenzonitrile (B98050), which can be cyclized to form the quinazoline ring. e3s-conferences.org Subsequent reduction of the nitro group at the 6-position provides the 6-amino functionality, which can then be further modified. e3s-conferences.org
Modifications at the 4-position, where the 2-ethylmorpholino group is attached, are also crucial. The 4-chloroquinazoline (B184009) intermediate is a versatile precursor that can react with various nucleophiles, including substituted morpholines, to introduce diversity at this position. The synthesis of 4-morpholinyl-quinazoline derivatives has been shown to be a viable strategy for generating compounds with a range of biological activities. nih.gov
Furthermore, the quinazoline scaffold itself can be altered. For example, the creation of fused quinazolinone structures has been explored to develop novel bioactive agents. researchgate.net These modifications fundamentally change the shape and electronic properties of the core structure, potentially leading to new interactions with biological targets.
Exploration of Diverse Substituent Groups at Key Positions
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituent groups. For analogs of this compound, key positions for substitution include the 2-position of the quinazoline ring, the aniline (B41778) moiety at the 4-position (in this case, the morpholine (B109124) ring), and the amino group at the 6-position.
Substitutions at the 6-Position: The 6-amino group is a prime site for derivatization. Acylation or reductive amination of this group can introduce a variety of substituents. e3s-conferences.org For example, reacting the 6-aminoquinazoline with different aldehydes can yield N-substituted derivatives with varying electronic and steric properties. e3s-conferences.org Studies on 4-anilino-6-aminoquinazoline derivatives have shown that the nature of the substituent at the 6-position significantly impacts biological activity. nih.gov For instance, the introduction of a 3-cyanobenzyl amine at this position resulted in a significant increase in inhibitory effect in certain assays. nih.gov
Modifications of the Morpholine Moiety: The 2-ethylmorpholino group at the 4-position also offers opportunities for modification. The ethyl group itself can be varied in terms of chain length or branching. Additionally, the morpholine ring can be replaced with other heterocyclic systems to explore the impact on activity and selectivity. Structure-activity relationship (SAR) studies on morpholine-containing compounds have highlighted the importance of this moiety for interaction with target proteins and for modulating pharmacokinetic properties. e3s-conferences.org
Substitutions at Other Positions: While the primary focus is on the 4- and 6-positions, modifications at other sites on the quinazoline ring can also be beneficial. For instance, the introduction of small, lipophilic substituents such as fluorine or chlorine on the quinazoline or anilino moieties of related compounds has been shown to enhance affinity towards certain biological targets. nih.gov
The following table summarizes the impact of various substituents on the activity of analogous quinazoline derivatives:
| Position of Substitution | Substituent Group | Observed Effect on Activity of Analogous Compounds | Reference |
| 6-amino | 3-Cyanobenzyl | Significant increase in inhibitory effect | nih.gov |
| 6-amino | 2-Cyanobenzyl | No inhibitory effect | nih.gov |
| 6-amino | 4-Cyanobenzyl | Tolerated, moderate activity | nih.gov |
| 4-anilino (analog) | -F, -Cl | Enhanced affinity towards EGFR | nih.gov |
Development of Hybrid Molecules Incorporating Other Pharmacophores
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach for developing novel drug candidates with potentially improved or multi-target activity. nih.gov For derivatives of this compound, the quinazoline core can be linked to other biologically active moieties.
One approach is the development of quinazolinone-based hybrids. nih.gov By modifying the synthetic route to produce a quinazolinone scaffold, it is possible to link this core to other pharmacophores such as thiazole, triazole, or benzofuran. nih.gov For example, novel hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed and shown to possess dual inhibitory actions on biological targets. mdpi.com
The synthesis of such hybrids often involves multi-step reaction sequences. For instance, a quinazolinone core can be functionalized with a linker that allows for subsequent coupling with another pharmacophore. This modular approach enables the creation of a library of hybrid molecules for biological screening. The design of these hybrids is often guided by the known functions of the individual pharmacophores, with the aim of achieving synergistic effects or a desired multi-target profile. nih.gov
Analog Design Based on Promising SAR Insights
The design of new analogs of this compound is guided by structure-activity relationship (SAR) studies of related compounds. SAR provides valuable information on which structural features are essential for biological activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.
From studies on various quinazoline derivatives, several key SAR insights have emerged:
Importance of the 6-Substituent: As mentioned earlier, the nature of the substituent at the 6-position is critical. SAR studies on 4-anilino-6-aminoquinazolines revealed that electron-withdrawing groups at the meta position of a benzyl (B1604629) amine substituent at the 6-position can significantly enhance activity. nih.gov
Role of the 4-Position Moiety: The morpholine ring at the 4-position is a key feature. In related series of compounds, the presence of a morpholine moiety has been found to be crucial for activity. e3s-conferences.org The ethyl group on the morpholine ring in the target compound is a specific feature that warrants further investigation, as modifications to this substituent could impact potency and selectivity.
Influence of the Quinazoline Core: The quinazoline scaffold itself is a key determinant of activity. The nitrogen atoms at positions 1 and 3 are often involved in hydrogen bonding interactions with target proteins. nih.gov
Based on these insights, new analogs can be designed. For example, a library of derivatives could be synthesized with various electron-withdrawing and electron-donating groups at different positions of a benzyl substituent on the 6-amino group to further probe the electronic requirements for activity. Similarly, analogs with different alkyl groups on the morpholine ring or with alternative heterocyclic systems at the 4-position could be prepared to explore the steric and conformational requirements for optimal target engagement.
The following table provides a hypothetical design of analogs based on SAR insights from related compounds:
| Analog Series | R1 (at 6-amino) | R2 (on Morpholine) | Rationale |
| A | -CH2-(3-NO2-Ph) | -CH2CH3 | Explore impact of strong electron-withdrawing group at meta position. |
| B | -CH2-(4-OCH3-Ph) | -CH2CH3 | Investigate effect of electron-donating group. |
| C | -CH2-(3-CN-Ph) | -CH3 | Evaluate effect of smaller alkyl group on morpholine. |
| D | -CH2-(3-CN-Ph) | -CH2CH2CH3 | Assess impact of larger alkyl group on morpholine. |
Future Directions and Therapeutic Perspectives for Quinazoline Derivatives
Emerging Therapeutic Applications of Quinazoline-Based Compounds
Quinazoline (B50416) derivatives are recognized for their broad spectrum of pharmacological activities. nih.govmdpi.com While their application in cancer therapy is well-documented, with several FDA-approved drugs targeting protein kinases, emerging research is continuously expanding their therapeutic horizons. newdrugapprovals.orgnih.gov
Table 1: Investigational Therapeutic Applications of Quinazoline Derivatives
| Therapeutic Area | Mechanism of Action/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Antiviral | Inhibition of viral enzymes (e.g., HCV NS3-4A protease) | Certain derivatives show significant activity against viruses like influenza and Hepatitis C virus (HCV). | mdpi.com |
| Antifungal | Disruption of fungal cell wall or DNA synthesis | Some compounds have demonstrated potent activity against various fungal strains. | mdpi.com |
| Antibacterial | Inhibition of bacterial DNA gyrase; disruption of cell wall integrity | Effective against a range of bacteria, particularly Gram-positive strains. nih.gov Structure-activity relationship studies indicate that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can enhance antimicrobial activity. nih.gov | mdpi.comnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways | Novel derivatives have shown considerable anti-inflammatory effects in preclinical models. | mdpi.com |
| Anticonvulsant | Modulation of neurotransmitter activity | Certain quinazolinone derivatives have exhibited potent anticonvulsant properties. | mdpi.com |
| Antidiabetic | Inhibition of enzymes like alpha-glucosidase | Research suggests a potential role in managing diabetes. | mdpi.com |
| Antitubercular | Targeting Mycobacterium tuberculosis | Benzimidazo quinazoline scaffolds have been explored for their potent antitubercular activity. | mdpi.com |
Recent studies have highlighted the potential of quinazoline derivatives as potent agents against a variety of pathogens and diseases. For instance, novel series of these compounds have been designed and evaluated for their activity against the Hepatitis C virus (HCV) NS3-4A protease. mdpi.com Furthermore, the structural versatility of the quinazoline nucleus allows for the development of compounds with significant antifungal and antibacterial properties. mdpi.com Research has also delved into their utility as anti-inflammatory, anticonvulsant, and antidiabetic agents, showcasing the broad therapeutic promise of this chemical class. mdpi.com
Challenges and Opportunities in Quinazoline-Focused Drug Discovery
Despite the significant therapeutic successes of quinazoline-based drugs, their development is not without its hurdles. Key challenges include the emergence of drug resistance, the need for high selectivity to minimize off-target effects and associated toxicities, and the translation of promising preclinical findings into clinical efficacy. ekb.eg Many novel quinazoline hybrids, despite showing enhanced efficacy in early studies, have yet to progress to clinical trials. nih.gov
However, these challenges are met with considerable opportunities. The inherent versatility of the quinazoline scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov One of the most promising strategies is molecular hybridization , where the quinazoline core is combined with other pharmacologically active moieties. nih.gov This approach can lead to the development of multi-target agents, which may offer synergistic effects and a lower likelihood of resistance development. nih.gov
The advent of computational chemistry and machine learning presents another significant opportunity. mdpi.com These tools can accelerate the drug discovery process by identifying novel targets, predicting the activity of virtual compounds, and optimizing lead structures for enhanced efficacy and safety. Furthermore, the exploration of novel and eco-friendly synthetic methodologies, such as visible light-assisted synthesis and transition metal-free approaches, can make the production of quinazoline derivatives more efficient and sustainable. frontiersin.org
Identification of Research Gaps and Prospective Investigations
While the body of research on quinazoline derivatives is extensive, several gaps remain, offering fertile ground for future investigations. A critical need exists for more comprehensive preclinical and clinical studies to validate the therapeutic potential of the many promising compounds identified in vitro. researchgate.net
Key Research Gaps and Future Directions:
Exploration of Novel Molecular Targets: While many quinazoline-based drugs target protein kinases, there is a vast landscape of other potential molecular targets that remains largely unexplored. nih.govekb.eg Future research should aim to identify and validate novel targets for quinazoline derivatives in a wider range of diseases.
Overcoming Drug Resistance: A deeper understanding of the mechanisms of resistance to existing quinazoline drugs is crucial for the rational design of next-generation compounds that can circumvent these issues. ekb.eg
Development of Targeted and Safer Therapies: There is a continuous need to develop quinazoline derivatives with higher selectivity and improved safety profiles to minimize adverse effects. newdrugapprovals.org This includes the design of compounds that can differentiate between closely related biological targets.
Focus on Underexplored Therapeutic Areas: While oncology has been a major focus, the diverse pharmacological activities of quinazolines suggest their potential in other areas such as neurodegenerative diseases, cardiovascular disorders, and metabolic diseases, which warrant further investigation. researchgate.net
Preclinical to Clinical Translation: A significant gap exists between the large number of quinazoline derivatives synthesized and evaluated in vitro and the relatively small number that have advanced to clinical trials. researchgate.net Future efforts should focus on robust preclinical validation to facilitate this transition.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(2-ethylmorpholino)quinazolin-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, 6-bromo-4-chloroquinazoline can react with 2-ethylmorpholine under mild conditions (room temperature, DMF solvent) in the presence of a base like Hunig’s base. Post-reaction purification via silica column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) ensures high purity .
- Optimization : Key parameters include stoichiometric control of amines, solvent selection (DMF for solubility), and microwave-assisted heating (e.g., 150°C for 1 h) to accelerate coupling reactions. LCMS and TLC are critical for monitoring reaction progress .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and purity. For instance, characteristic peaks for the ethylmorpholino group appear at δ ~3.5–4.0 ppm (morpholine protons) and δ ~1.0–1.5 ppm (ethyl CH₃) .
- HPLC/LCMS : Reverse-phase HPLC with trifluoroacetic acid modifiers and acetonitrile gradients (4→100% over 3–8 minutes) validates purity (>95%). HRMS (ESI) provides exact mass confirmation (e.g., m/z 362.0957 [M+H]⁺) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability tests under acidic/basic conditions (e.g., 10% KHSO₄ or NaHCO₃ washes) confirm robustness during workup .
- Storage : Long-term stability is maintained at −20°C in anhydrous DMSO, with periodic NMR reassessment to detect decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound derivatives?
- Derivatization Strategies : Introduce substituents at the quinazoline C-2 or C-4 positions (e.g., arylboronic acids via Suzuki coupling) to modulate electron density and steric effects. For example, substituting the ethylmorpholino group with piperidine analogs alters kinase inhibition profiles .
- Biological Assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., VEGFR-2 or CLK1 kinases) and cellular viability tests (MTT assays). Dose-response curves (IC₅₀ values) and computational docking (AutoDock Vina) correlate structural modifications with activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). Replicate studies under standardized conditions (pH, temperature, cell lines) to minimize variability .
- Meta-Analysis : Compare crystallographic data (e.g., SHELX-refined structures) with docking predictions to identify discrepancies in binding modes. Adjust force field parameters in molecular dynamics simulations to improve accuracy .
Q. How can computational modeling predict the binding interactions of this compound with therapeutic targets like kinases?
- Docking Protocols : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets. Prioritize targets with known quinazoline sensitivity (e.g., EGFR, VEGFR-2). Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .
- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding energetics, highlighting critical hydrogen bonds (e.g., quinazoline N1 with kinase hinge region) or hydrophobic contacts (ethylmorpholino with allosteric pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
